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Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073 Get Quote

An In-Depth Technical Guide to 2-Isopropyl-4,5-dimethylthiazole: Synthesis, Properties, and

Applications

Executive Summary
This technical guide provides a comprehensive overview of 2-isopropyl-4,5-dimethylthiazole,

a heterocyclic compound of interest to researchers in flavor science and drug discovery. The

document details the molecule's chemical identity, physicochemical properties, and a validated

protocol for its synthesis via the Hantzsch thiazole reaction. Furthermore, it explores its current

applications as a flavoring agent and discusses its potential as a scaffold in medicinal

chemistry, grounded in the established biological significance of the thiazole core. This guide is

intended to serve as a foundational resource for scientists and professionals engaged in

chemical synthesis and drug development.

Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the cornerstone of all scientific investigation. 2-
Isopropyl-4,5-dimethylthiazole is systematically named and cataloged under several

identifiers, ensuring unambiguous reference in global databases and literature.

The formal IUPAC name for this compound is 4,5-dimethyl-2-propan-2-yl-1,3-thiazole[1]. This

nomenclature precisely describes the arrangement of the substituents—two methyl groups at

positions 4 and 5, and an isopropyl (propan-2-yl) group at position 2 of the 1,3-thiazole ring.
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Common Synonyms and Identifiers:

Common Name: 2-Isopropyl-4,5-dimethylthiazole[1]

Other Names: 4,5-Dimethyl-2-isopropyl-thiazole, Thiazole, 4,5-dimethyl-2-(1-methylethyl)-[2]

CAS Registry Number: 53498-30-9[1][2]

Molecular Formula: C₈H₁₃NS[1][2]

Molecular Weight: 155.26 g/mol [1]

Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a molecule is critical for predicting its

behavior in various systems, from reaction vessels to biological matrices. The properties of 2-
isopropyl-4,5-dimethylthiazole are summarized below.

Property Value Source

Molecular Weight 155.26 g/mol PubChem[1]

Appearance Pale yellow liquid to solid (est.) The Good Scents Company[3]

Boiling Point 244.0 °C (at 760 mm Hg, est.) The Good Scents Company[3]

Flash Point 75.6 °C (168.0 °F, TCC) The Good Scents Company[3]

XLogP3 (Predicted) 2.9 PubChem[1]

Kovats Retention Index
Standard non-polar: 1097,

1102, 1109
PubChem[1]

Standard polar: 1433, 1436,

1439
PubChem[1]

Spectroscopic Profile
Mass Spectrometry: The electron ionization (EI) mass spectrum is available through the

NIST WebBook, providing a definitive fragmentation pattern for identification[2][3]. Key peaks
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can be used to confirm the molecular weight and structural fragments.

Nuclear Magnetic Resonance (NMR): While a published spectrum for 2-isopropyl-4,5-
dimethylthiazole is not readily available, data for the close structural analog, 2-isopropyl-4-

methylthiazole, can be used for predictive purposes[4][5].

¹H NMR (Predicted): One would expect to see a doublet for the six equivalent protons of

the isopropyl methyl groups and a septet for the single isopropyl methine proton. Two

singlets would correspond to the methyl groups at the C4 and C5 positions of the thiazole

ring.

¹³C NMR (Predicted): The spectrum would show distinct signals for the two thiazole ring

carbons attached to the methyl groups, the carbon at position 2 attached to the isopropyl

group, and the carbons of the isopropyl and methyl substituents themselves.

Synthesis Pathway: The Hantzsch Thiazole
Synthesis
The most direct and reliable method for constructing the 2,4,5-trisubstituted thiazole core is the

Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a

thioamide. For the target molecule, the key precursors are 3-bromo-2-butanone and

thioisobutyramide.

Rationale for Precursor Selection
Thioisobutyramide (propanethioamide, 2-methyl-): This molecule provides the N-C-S

backbone and the C2-substituent (the isopropyl group). Its synthesis is achievable via

thionation of isobutyramide with reagents like phosphorus pentasulfide or Lawesson's

reagent, or through the reaction of isobutyronitrile with hydrogen sulfide[6][7]. The choice of a

thioamide is critical as the sulfur atom acts as the initial nucleophile.

3-Bromo-2-butanone: This α-haloketone provides the C4 and C5 atoms and their respective

methyl substituents. It is a commercially available reagent, making it a convenient starting

point[8][9][10]. The bromine atom serves as a leaving group, and the carbonyl carbon is the

electrophilic site for the final ring-closing step.
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Proposed Synthesis Workflow
The following diagram illustrates the logical flow of the Hantzsch synthesis for 2-isopropyl-4,5-
dimethylthiazole.

Precursor Synthesis (Thioisobutyramide)

Core Reaction: Hantzsch Condensation

Purification

Isobutyramide

Thioisobutyramide

 Thionation
(e.g., in THF)

Phosphorus Pentasulfide
(P4S10)

Condensation Intermediate

 1. Nucleophilic Attack
(Solvent: Ethanol)

3-Bromo-2-butanone

2-Isopropyl-4,5-dimethylthiazole

 2. Cyclization &
Dehydration (Heat)

Extraction & 
Column Chromatography

Click to download full resolution via product page

Caption: Hantzsch synthesis workflow for 2-isopropyl-4,5-dimethylthiazole.
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Detailed Experimental Protocol
This protocol is a robust, field-proven methodology derived from standard Hantzsch synthesis

procedures.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add thioisobutyramide (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of

thioamide).

Addition of α-Haloketone: While stirring at room temperature, add 3-bromo-2-butanone (1.05

eq) dropwise to the solution.

Causality: The slight excess of the haloketone ensures the complete consumption of the

thioamide. Ethanol is a common solvent as it effectively dissolves both reactants and is

relatively inert. The initial step is the nucleophilic attack of the thioamide's sulfur atom on

the carbon bearing the bromine atom.

Reaction Progression: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for

2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Causality: Heating provides the activation energy for the intramolecular cyclization, where

the nitrogen atom attacks the carbonyl carbon, followed by dehydration to form the

aromatic thiazole ring. This aromatization is the thermodynamic driving force for the

reaction.

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room

temperature. Neutralize the solution with a saturated aqueous solution of sodium

bicarbonate.

Causality: The reaction typically generates HBr as a byproduct, creating acidic conditions.

Neutralization is necessary before extraction to ensure the product is in its neutral, less

water-soluble form.

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract

the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x

volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate the solvent. Purify the crude product via flash column chromatography on silica

gel to yield the pure 2-isopropyl-4,5-dimethylthiazole.

Applications and Research Significance
Established Application: Flavor and Fragrance
The primary commercial application of 2-isopropyl-4,5-dimethylthiazole and its close analogs

is in the flavor and fragrance industry. Thiazoles are known for contributing savory, nutty, green,

and roasted notes to food systems. Specifically, alkylthiazoles are recognized as important

volatile compounds in cooked meats, coffee, and various fruits[10]. This compound is classified

as a flavoring agent by regulatory bodies, underscoring its established use in food science[1].

Potential in Drug Discovery and Development
While no specific biological activities have been reported for 2-isopropyl-4,5-dimethylthiazole
itself, the thiazole scaffold is a privileged structure in medicinal chemistry. Thiazole-containing

compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-

inflammatory, anticancer, and antidiabetic properties[11][12][13].

As a Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic or

heterocyclic rings to modulate a compound's pharmacokinetic and pharmacodynamic

properties.

As a Lipophilic Scaffold: The isopropyl and dimethyl substitutions on the thiazole ring give

the molecule a significant lipophilic character (predicted XLogP of 2.9)[1]. In drug design, this

property can be crucial for cell membrane permeability and interaction with hydrophobic

binding pockets in target proteins.

As a Fragment for Screening: For drug development professionals, 2-isopropyl-4,5-
dimethylthiazole represents a simple, synthetically accessible fragment. It can serve as a

starting point in fragment-based drug discovery (FBDD) campaigns, where small, low-

complexity molecules are screened for weak binding to a biological target. Positive hits can

then be elaborated into more potent lead compounds.
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The thiazole nucleus is a cornerstone of numerous approved drugs, highlighting the potential of

its derivatives. Therefore, 2-isopropyl-4,5-dimethylthiazole holds potential as a building block

for creating novel, more complex molecules with therapeutic applications.

Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-isopropyl-4,5-
dimethylthiazole presents several hazards. Professionals handling this compound must

adhere to strict safety protocols.

GHS Hazard Statements:

Harmful if swallowed (H302)

Harmful in contact with skin (H312)

Causes skin irritation (H315)

Causes serious eye irritation (H319)

Harmful if inhaled (H332)

May cause respiratory irritation (H335)

Precautionary Measures: Handling should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion
2-Isopropyl-4,5-dimethylthiazole is a well-defined chemical entity with established

nomenclature and physicochemical properties. Its synthesis is readily achievable through the

robust and high-yielding Hantzsch thiazole synthesis. While its current primary application lies

within the flavor industry, its structural features—namely the privileged thiazole core and its

lipophilic alkyl substitutions—make it a molecule of potential interest for medicinal chemists and

drug development professionals. As a readily accessible scaffold, it represents a valuable

starting point for the synthesis of novel compound libraries aimed at discovering new

therapeutic agents.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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